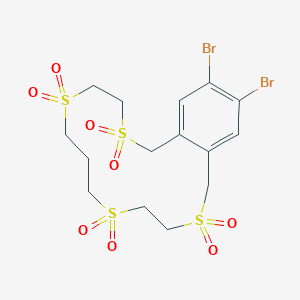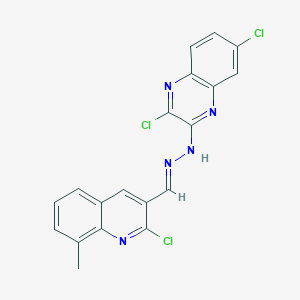![molecular formula C35H29NO6S B304657 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DBZ, is a synthetic compound that has been the focus of scientific research due to its potential use as a therapeutic agent. DBZ belongs to a class of compounds known as benzothiazepines, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of a protein known as Notch. Notch is a transmembrane receptor that plays a critical role in cell signaling and is involved in a range of biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can inhibit angiogenesis, or the formation of new blood vessels, which is a critical process in the growth and spread of tumors. 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which allows for greater control over its properties and purity. However, one limitation is that the synthesis of 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a multistep process that can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. One area of research could focus on developing more efficient and cost-effective synthesis methods for 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. Another area of research could focus on identifying the specific mechanisms of action of 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one and how it interacts with other proteins and signaling pathways. Additionally, further studies could be conducted to investigate the potential use of 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in combination with other therapeutic agents for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-aminobenzenethiol to form 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine. This intermediate is then reacted with 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one to form 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. One area of research has focused on its potential as an anticancer agent. Studies have shown that 8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one |
|---|---|
Molekularformel |
C35H29NO6S |
Molekulargewicht |
591.7 g/mol |
IUPAC-Name |
8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C35H29NO6S/c1-21-17-33(38)42-35-24(21)14-16-29(41-20-27(37)22-9-5-4-6-10-22)34(35)26-19-32(43-31-12-8-7-11-25(31)36-26)23-13-15-28(39-2)30(18-23)40-3/h4-18,32H,19-20H2,1-3H3 |
InChI-Schlüssel |
LHQOAAPRFVUZDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C3=NC4=CC=CC=C4SC(C3)C5=CC(=C(C=C5)OC)OC)OCC(=O)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C3=NC4=CC=CC=C4SC(C3)C5=CC(=C(C=C5)OC)OC)OCC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
